(R)-2-(3-Chlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride
Overview
Description
®-2-(3-Chlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride is a chiral compound with significant applications in various fields, including medicinal chemistry and organic synthesis. The compound features a pyrrolidine ring substituted with a 3-chlorobenzyl group and a carboxylic acid moiety, making it a versatile intermediate in the synthesis of pharmaceuticals and other bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(3-Chlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as ®-pyrrolidine-2-carboxylic acid and 3-chlorobenzyl chloride.
Formation of the Amide Bond: The carboxylic acid group of ®-pyrrolidine-2-carboxylic acid is activated using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base such as triethylamine. This is followed by the addition of 3-chlorobenzyl chloride to form the amide bond.
Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the synthesis of ®-2-(3-Chlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride may be optimized for large-scale production. This includes:
Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
Catalysis: Employing catalysts to improve reaction rates and yields.
Purification: Implementing advanced purification techniques such as crystallization and chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
®-2-(3-Chlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in an aqueous or organic solvent.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Chemistry
Synthesis of Chiral Intermediates: Used as a building block in the synthesis of chiral intermediates for pharmaceuticals.
Catalysis: Acts as a ligand in asymmetric catalysis.
Biology
Enzyme Inhibition Studies: Investigated for its potential to inhibit specific enzymes due to its structural similarity to natural substrates.
Medicine
Drug Development: Explored as a precursor in the synthesis of drugs targeting neurological disorders.
Industry
Material Science: Utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of ®-2-(3-Chlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound’s structural features allow it to bind to active sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
(S)-2-(3-Chlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride: The enantiomer of the compound, which may exhibit different biological activities.
2-(3-Chlorobenzyl)pyrrolidine-2-carboxylic acid: The non-chiral version, lacking the specific stereochemistry.
Uniqueness
®-2-(3-Chlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride is unique due to its chiral nature, which can result in specific interactions with biological targets, making it valuable in asymmetric synthesis and drug development.
This detailed overview provides a comprehensive understanding of ®-2-(3-Chlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
(2R)-2-[(3-chlorophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO2.ClH/c13-10-4-1-3-9(7-10)8-12(11(15)16)5-2-6-14-12;/h1,3-4,7,14H,2,5-6,8H2,(H,15,16);1H/t12-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYMQPNPTFZYFAC-UTONKHPSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)(CC2=CC(=CC=C2)Cl)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@](NC1)(CC2=CC(=CC=C2)Cl)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60375948 | |
Record name | 2-[(3-Chlorophenyl)methyl]-L-proline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60375948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
637020-80-5 | |
Record name | 2-[(3-Chlorophenyl)methyl]-L-proline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60375948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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